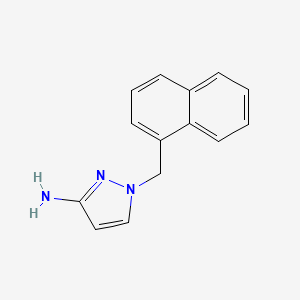

1-(1-Naphthylmethyl)-1h-pyrazol-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-(1-Naphthylmethyl)-1h-pyrazol-3-amine” is a chemical compound. However, there is limited information available specifically for this compound. It’s worth noting that 1-Naphthylmethylamine

Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

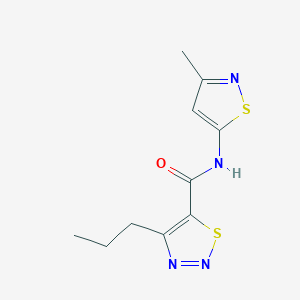

The compound 1-(1-Naphthylmethyl)-1H-pyrazol-3-amine and its derivatives have been extensively studied for their potential biological activities. For instance, the synthesis and pharmacological activity of a new series of 1-arylpyrazoles as potent σ(1) receptor (σ(1)R) antagonists were reported, showing significant activity in vitro in human σ(1)R binding assays. The nature of the pyrazole substituents was crucial for activity, with a basic amine necessary for known receptor pharmacophores. This led to the identification of compound 28, 4-{2-[5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine (S1RA, E-52862), which exhibited high activity in neuropathic pain models and was selected as a clinical candidate due to its good safety and ADME properties (Díaz et al., 2012).

Chemical Synthesis and Characterization

Pyrazole derivatives have been synthesized and characterized, demonstrating diverse chemical and biological activities. For example, the reaction of hydroxymethyl pyrazole derivatives with primary amines yielded compounds with significant antitumor, antifungal, and antibacterial activities. The structures were confirmed by spectroscopic techniques and crystallographic analysis, providing insights into the compounds' potential as pharmacophore sites (Titi et al., 2020).

Domino Reactions for Heterocycle Synthesis

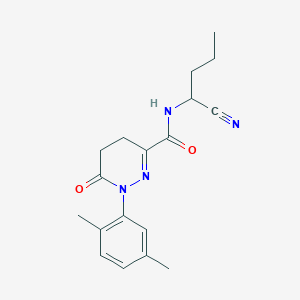

A study demonstrated new multicomponent domino reactions of arylglyoxals with pyrazol-5-amines, leading to the selective synthesis of unprecedented pyrazolo-fused heterocycles. This method provided a versatile approach to synthesizing a wide range of complex structures, offering potential applications in medicinal chemistry and drug design (Jiang et al., 2014).

Antimicrobial Applications

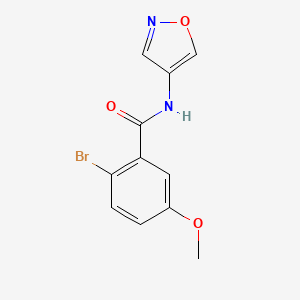

Synthesis of 4-(substituted-anilinomethyl)-3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives revealed considerable antifungal activity against different fungal strains, highlighting the potential of pyrazole derivatives in developing new antimicrobial agents (Goel et al., 2014).

Catalysis and Chemical Transformations

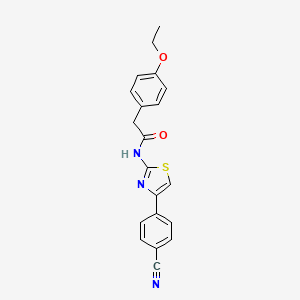

A ruthenium(II) complex featuring pyrazole functionality catalyzed the oxidant-free and acceptorless double dehydrogenation of primary amines to nitriles, demonstrating the role of the proton-responsive entity on the ligand scaffold. This study opens new avenues for developing efficient catalysts for sustainable chemical transformations (Dutta et al., 2018).

Propiedades

IUPAC Name |

1-(naphthalen-1-ylmethyl)pyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3/c15-14-8-9-17(16-14)10-12-6-3-5-11-4-1-2-7-13(11)12/h1-9H,10H2,(H2,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBRKNXJSSJAWEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CN3C=CC(=N3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-Naphthylmethyl)-1h-pyrazol-3-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2973327.png)

![1-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-N-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2973331.png)

![5-[(3-Fluorophenyl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B2973334.png)

![Spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-ylmethanamine;hydrochloride](/img/structure/B2973336.png)

![2-(6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)acetonitrile](/img/structure/B2973337.png)

![6-(2-ethoxybenzyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B2973345.png)

![3-methyl-7-(2-phenylethyl)-8-{[2-(piperidin-1-yl)ethyl]sulfanyl}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2973348.png)